Cas no 21262-05-5 (2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE)

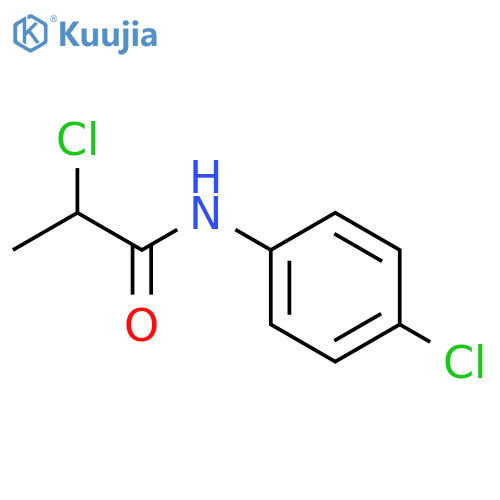

21262-05-5 structure

商品名:2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE 化学的及び物理的性質

名前と識別子

-

- 2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE

- 2-Chloro-N-(4-chloro-phenyl)-propionamide

- MFCD04621521

- J-509080

- 21262-05-5

- BBL037297

- MS-8586

- DTXSID001284081

- AKOS016039237

- Z56943502

- EN300-08449

- AKOS000263770

- G89783

- ALBB-002343

- STK501971

- SCHEMBL11744810

- CS-0307832

-

- MDL: MFCD04621521

- インチ: InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)

- InChIKey: LARDKNUATHUMFI-UHFFFAOYSA-N

- ほほえんだ: CC(C(=O)NC1=CC=C(C=C1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 217.0061193g/mol

- どういたいしつりょう: 217.0061193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 100-102 °C

- ふってん: 368.8±27.0 °C at 760 mmHg

- フラッシュポイント: 176.8±23.7 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-08449-5.0g |

2-chloro-N-(4-chlorophenyl)propanamide |

21262-05-5 | 98% | 5g |

$143.0 | 2023-05-01 | |

| Enamine | EN300-08449-2.5g |

2-chloro-N-(4-chlorophenyl)propanamide |

21262-05-5 | 98% | 2.5g |

$84.0 | 2023-10-28 | |

| TRC | C588025-250mg |

2-Chloro-N-(4-chlorophenyl)propanamide |

21262-05-5 | 250mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-08449-0.5g |

2-chloro-N-(4-chlorophenyl)propanamide |

21262-05-5 | 98% | 0.5g |

$39.0 | 2023-10-28 | |

| Fluorochem | 068057-2g |

2-Chloro-N-(4-chlorophenyl)propanamide |

21262-05-5 | 95% | 2g |

£71.00 | 2022-03-01 | |

| A2B Chem LLC | AF30157-250mg |

2-Chloro-n-(4-chlorophenyl)propanamide |

21262-05-5 | 95% | 250mg |

$61.00 | 2024-01-01 | |

| A2B Chem LLC | AF30157-1g |

2-Chloro-n-(4-chlorophenyl)propanamide |

21262-05-5 | >97% | 1g |

$213.00 | 2024-04-20 | |

| Aaron | AR00BDX5-10g |

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE |

21262-05-5 | 98% | 10g |

$328.00 | 2023-12-14 | |

| Aaron | AR00BDX5-100mg |

2-Chloro-N-(4-Chlorophenyl)propanamide |

21262-05-5 | 97% | 100mg |

$27.00 | 2025-01-23 | |

| Aaron | AR00BDX5-1g |

2-Chloro-N-(4-Chlorophenyl)propanamide |

21262-05-5 | 97% | 1g |

$179.00 | 2025-01-23 |

2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE 関連文献

-

H. R. Sonawane,A. V. Pol,B. S. Nanjundiah,A. Sudalai J. Chem. Res. (S) 1998 90

21262-05-5 (2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE) 関連製品

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21262-05-5)2-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE

清らかである:99%/99%

はかる:2g/5g

価格 ($):196/422